Fmoc-D-Thiazolidine-4-Carboxylic Acid, commonly referred to as Fmoc-D-Thz-OH, is a synthetic amino acid derivative characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is notable for its structural features, including a thiazolidine ring and a carboxylic acid functional group, making it a valuable building block in peptide synthesis. The chemical structure can be represented as follows:
Fmoc-D-Thz-OH is primarily utilized in the field of peptide chemistry, particularly in the synthesis of peptides that require specific stereochemical configurations or functionalities. The Fmoc group serves as a protective moiety that can be easily removed under basic conditions, allowing for selective reactions during peptide assembly.
The synthesis of Fmoc-D-Thz-OH typically involves several key steps:
Fmoc-D-Thz-OH stands out due to its thiazolidine structure, which offers unique properties not found in other common amino acid derivatives. Its ability to participate in diverse
Interaction studies involving Fmoc-D-Thz-OH often focus on its role within peptide constructs. These studies may include:
Such studies are crucial for elucidating the compound's potential therapeutic roles and understanding its mechanism of action within biological systems.
The concept of using thiazolidine derivatives as cysteine surrogates emerged in the 1990s, driven by the need for orthogonal protection strategies in peptide synthesis. Early studies demonstrated that thiazolidine (Thz) could serve as a reversible protective group for cysteine, enabling its incorporation into peptides without premature oxidation. The development of Fmoc-D-Thz-OH marked a significant advancement, as it introduced the Fmoc (fluorenylmethyloxycarbonyl) moiety, which is compatible with Fmoc-based SPPS protocols.
Key synthetic breakthroughs include:
Fmoc-D-Thz-OH possesses the molecular formula C₁₉H₁₇NO₄S, corresponding to a molecular weight of 355.41 grams per mole [1] [2]. The compound is systematically named as (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid and is identified by the Chemical Abstracts Service number 198545-89-0 [2] [3]. The structural framework consists of three primary components: a fluorenylmethoxycarbonyl protecting group, a five-membered thiazolidine heterocycle, and a carboxylic acid functional group [1] [4].
The fluorenylmethoxycarbonyl moiety comprises a polycyclic aromatic fluorenyl ring system connected through a methoxycarbonyl linker to the amino nitrogen of the thiazolidine ring [22] [24]. This protecting group configuration provides characteristic ultraviolet absorption properties due to the extended aromatic conjugation system [22] [25]. The thiazolidine ring represents a saturated five-membered heterocycle containing both sulfur and nitrogen atoms at positions 1 and 3, respectively, with the carboxylic acid functionality attached at the 4-position [1] [10].
The compound exhibits a rigid bicyclic structure when considering the carbamate linkage between the fluorenylmethoxycarbonyl group and the thiazolidine nitrogen [22]. This structural arrangement contributes to the compound's stability under acidic conditions while maintaining sensitivity to basic environments [22] [24]. The presence of the sulfur atom in the thiazolidine ring distinguishes this amino acid derivative from conventional proteinogenic amino acids and imparts unique electronic and steric properties [10] [13].
Structural Feature | Description | Molecular Contribution |
---|---|---|
Fluorenyl Group | Polycyclic aromatic system | C₁₃H₉ (165.21 g/mol) |
Methoxycarbonyl Linker | Carbamate protecting group | C₂H₂O₂ (46.03 g/mol) |
Thiazolidine Ring | Five-membered heterocycle | C₃H₅NS (87.14 g/mol) |
Carboxylic Acid | Terminal functional group | CO₂H (45.02 g/mol) |
Total Molecular Formula | Complete structure | C₁₉H₁₇NO₄S (355.41 g/mol) |
The stereochemistry of Fmoc-D-Thz-OH centers on the absolute configuration at the C4 position of the thiazolidine ring, which adopts the S-configuration according to Cahn-Ingold-Prelog nomenclature [2] [29]. This corresponds to the D-configuration in amino acid terminology, distinguishing it from the naturally occurring L-enantiomer [29] [31]. The D-configuration results from the spatial arrangement where the carboxyl group occupies a specific three-dimensional orientation relative to the thiazolidine ring nitrogen and sulfur atoms [29].
The significance of the D-configuration extends beyond simple stereochemical notation to encompass profound implications for biological activity and peptide design applications [29]. D-amino acids exhibit conformational propensities that mirror their L-counterparts, with D-configured residues favoring left-handed helical structures in contrast to the right-handed preferences of L-amino acids [29]. This stereochemical inversion provides valuable tools for peptide engineers seeking to design molecules with enhanced stability against proteolytic degradation [29].
The absolute stereochemistry influences the compound's interaction with chiral environments and enzymatic systems [29]. While L-amino acids are readily incorporated into natural peptide synthesis pathways, D-amino acids like D-thiazolidine-4-carboxylic acid resist enzymatic degradation, conferring increased metabolic stability to peptides containing these residues [29]. The D-configuration also affects the compound's optical rotation properties, with D-amino acids typically exhibiting positive specific rotation values in contrast to their L-counterparts [28] [31].
Research has demonstrated that the conformational behavior of D-amino acids represents a precise geometric inversion of L-amino acid propensities [29]. For thiazolidine-4-carboxylic acid derivatives, this stereochemical relationship has been confirmed through extensive molecular dynamics simulations [29]. The D-configuration specifically influences backbone dihedral angles and secondary structure preferences in peptide contexts [29].
Stereochemical Parameter | D-Configuration Value | L-Configuration Comparison |
---|---|---|
Absolute Configuration | S at C4 position | R at C4 position |
Amino Acid Notation | D-thiazolidine-4-carboxylic acid | L-thiazolidine-4-carboxylic acid |
Optical Rotation | Positive values expected | Negative values (-141° for L-form) [28] |
Helical Preference | Left-handed structures | Right-handed structures |
Enzymatic Stability | Resistant to proteases | Susceptible to proteases |
Fmoc-D-Thz-OH manifests as a solid crystalline material under standard laboratory conditions, requiring refrigerated storage at temperatures between 2-8°C to maintain chemical integrity [4] [23]. The compound demonstrates remarkable stability under acidic conditions, with the fluorenylmethoxycarbonyl protecting group remaining intact even in strongly acidic environments for extended periods [19] [22]. This acid stability makes the compound suitable for solid-phase peptide synthesis protocols that employ acidic cleavage conditions for side-chain deprotection [22] [24].
The stability profile dramatically changes under basic conditions, where the fluorenylmethoxycarbonyl group undergoes rapid removal through nucleophilic attack [22] [24]. Piperidine, commonly employed at 20% concentration in dimethylformamide, effectively removes the protecting group within minutes through formation of a stable dibenzofulvene byproduct [24]. This base-labile characteristic enables selective deprotection during peptide synthesis while preserving other acid-labile protecting groups [22] [24].
Temperature stability studies indicate that Fmoc-D-Thz-OH maintains structural integrity at ambient temperatures but may undergo degradation at elevated temperatures, particularly in the presence of nucleophilic species [11] [14]. Research on related thiazoline compounds has shown that temperatures exceeding 75°C can initiate decomposition processes, especially in protic solvents [11] [14]. The compound exhibits limited water solubility, characteristic of fluorenylmethoxycarbonyl-protected amino acids, but demonstrates good solubility in organic solvents such as dimethylformamide, dichloromethane, and acetonitrile [13] [22].
Moisture sensitivity requires careful handling and storage under dry conditions to prevent hydrolytic degradation [23]. The compound shows excellent photostability, with the aromatic fluorenyl system not undergoing significant photodegradation under normal laboratory lighting conditions [22]. Long-term storage studies suggest that properly stored material maintains chemical purity for extended periods when kept under appropriate conditions [23].
Parameter | Value/Condition | Stability Assessment |
---|---|---|
Storage Temperature | 2-8°C | Optimal for long-term stability |
Acidic Conditions (pH < 3) | Stable | No Fmoc group loss observed |
Basic Conditions (pH > 9) | Unstable | Rapid deprotection occurs |
Ambient Temperature (25°C) | Stable | Suitable for routine handling |
Elevated Temperature (>75°C) | Potentially unstable | Monitor for decomposition |
Moisture Exposure | Sensitive | Requires dry storage conditions |
Light Exposure | Stable | No photodegradation expected |
The spectroscopic characterization of Fmoc-D-Thz-OH relies on multiple complementary analytical techniques that provide comprehensive structural confirmation and purity assessment [25] [26]. Ultraviolet-visible spectroscopy reveals the characteristic absorption profile of the fluorenylmethoxycarbonyl chromophore, with strong absorption bands centered around 254 nanometers and additional absorption features at 262 nanometers [25] [27]. These absorption characteristics enable sensitive detection and quantification during high-performance liquid chromatography analysis [25] [26].
Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 measurements [9] [17]. The proton nuclear magnetic resonance spectrum exhibits complex multipiples arising from the thiazolidine ring protons, with chemical shifts reflecting the electron-withdrawing effects of both the sulfur atom and the carboxylic acid functionality [9] [19]. The fluorenylmethoxycarbonyl aromatic protons appear as characteristic multipiples in the aromatic region, providing fingerprint identification of the protecting group [9] [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for carbonyl carbons, aromatic carbons, and the thiazolidine ring carbons [9] [17]. The carboxylic acid carbonyl typically appears around 170-180 parts per million, while the carbamate carbonyl of the fluorenylmethoxycarbonyl group resonates at slightly different chemical shifts [17]. The thiazolidine ring carbons provide characteristic signals that distinguish this amino acid from conventional proteinogenic residues [9] [19].
Mass spectrometry analysis using electrospray ionization techniques generates molecular ion peaks at mass-to-charge ratio 356.4 for the protonated molecular ion [26] [27]. Fragmentation patterns reveal characteristic losses corresponding to the fluorenylmethoxycarbonyl group and subsequent breakdown of the thiazolidine ring system [26] [27]. These fragmentation pathways provide structural confirmation and enable selective detection in multiple reaction monitoring experiments [26] [27].
High-performance liquid chromatography coupled with ultraviolet detection at 254-262 nanometers allows for sensitive quantification and purity assessment [25] [26]. Reverse-phase chromatography using C18 columns provides excellent separation of Fmoc-D-Thz-OH from related impurities and synthetic byproducts [25] [26]. The retention time varies with specific column conditions but typically falls within predictable ranges based on the compound's hydrophobic character [25] [26].
Analytical Method | Key Spectroscopic Features | Applications |
---|---|---|
UV-Vis Spectroscopy | Strong absorption at 254 nm, 262 nm | Quantitative analysis, HPLC detection |
¹H NMR | Thiazolidine ring multipiples, Fmoc aromatic signals | Structure confirmation, purity assessment |
¹³C NMR | Carbonyl carbons (170-180 ppm), aromatic carbons | Complete structural characterization |
Mass Spectrometry | [M+H]⁺ at m/z 356.4, characteristic fragmentation | Molecular weight confirmation, structure verification |
HPLC Analysis | UV detection at 254-262 nm, retention time profiling | Purification monitoring, enantiomeric purity |
Optical Rotation | Positive rotation values for D-configuration | Stereochemical purity assessment |
The synthesis of 9-fluorenylmethyloxycarbonyl-D-thiazolidine-4-carboxylic acid involves several established methodological approaches, each offering distinct advantages in terms of yield, selectivity, and operational simplicity. The most widely employed laboratory-scale synthetic route begins with the formation of the thiazolidine ring system through cyclization reactions involving cysteine derivatives [1] [2].
The foundational approach utilizes L-cysteine hydrochloride as the starting material, which undergoes condensation with formaldehyde to generate the thiazolidine ring structure [3]. This reaction proceeds through an initial nucleophilic attack of the amino group on the carbonyl carbon of formaldehyde, followed by intramolecular cyclization involving the sulfur atom. The reaction conditions typically require aqueous media at temperatures ranging from 60 to 100 degrees Celsius for 24 to 72 hours [3].
An alternative synthetic methodology employs the modified Hantzsch protocol for thiazole derivative formation. This approach involves the condensation of N-alpha-Fmoc alpha-halomethylketones with thiourea, followed by cyclization to form the thiazolidine ring [4]. The reaction proceeds under mild conditions and offers excellent stereochemical control, ensuring retention of the desired D-configuration at the chiral center.
The synthesis sequence includes the following steps:
Recent developments have introduced biomimetic synthesis methodologies utilizing bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate as a key reagent [1]. This approach mimics natural biosynthetic pathways and provides enhanced selectivity for the formation of thiazolidine derivatives. The reaction conditions are mild, typically conducted at room temperature, and offer excellent functional group tolerance.
Advanced synthetic routes employ cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives for the construction of thiazolidine rings [6]. This method provides exceptional stereochemical control and proceeds without epimerization, making it particularly suitable for the synthesis of enantiomerically pure compounds. The reaction can be conducted in aqueous solutions at room temperature and is triggered by pH changes.
Industrial production of Fmoc-D-Thz-OH follows Good Manufacturing Practice (GMP) protocols to ensure consistent quality and regulatory compliance [7]. The manufacturing process typically employs continuous flow reactors to maintain precise control over reaction parameters and minimize batch-to-batch variability [8].
The industrial synthesis utilizes automated solid-phase peptide synthesis (SPPS) methodologies adapted for large-scale production [9]. These processes incorporate sophisticated control systems for temperature, pressure, and reagent addition, ensuring reproducible product quality. The typical industrial batch sizes range from 500 to 3500 kilograms [10].
Modern industrial facilities implement Quality-by-Design principles throughout the manufacturing process [7]. This approach includes comprehensive process characterization, critical quality attribute identification, and robust control strategies. The implementation of QbD ensures that product quality is built into the manufacturing process rather than tested into the final product.
Industrial synthesis emphasizes cost-effective and environmentally sustainable processes. The preferred routes utilize readily available starting materials such as L-cysteine hydrochloride and formaldehyde, which can be sourced at pharmaceutical grade quality [11]. The synthetic protocols are designed to minimize waste generation and solvent usage while maintaining high product yields.
The industrial process typically achieves overall yields of 65-95% depending on the specific synthetic route employed [12]. Process optimization focuses on maximizing atom economy and minimizing the formation of undesired by-products.
High Performance Liquid Chromatography (HPLC) serves as the primary purification technique for Fmoc-D-Thz-OH [13]. The purification employs reversed-phase chromatography with C18 stationary phases and gradient elution using acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid. The gradient typically ranges from 1% to 95% acetonitrile over 30-60 minutes at flow rates of 1-4 milliliters per minute [13].
Preparative HPLC systems are utilized for large-scale purification, enabling the processing of gram quantities of material [14]. These systems employ larger diameter columns (typically 20-50 millimeters internal diameter) and higher flow rates to achieve efficient separation while maintaining resolution [15].
Recrystallization techniques provide an effective method for achieving high purity levels [5]. The compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), followed by precipitation using anti-solvents such as diethyl ether or ethyl acetate. The crystallization process is conducted under controlled temperature conditions to optimize crystal formation and purity.
Supercritical fluid chromatography (SFC) represents an emerging purification technology offering reduced solvent consumption and enhanced separation efficiency [16]. This technique is particularly effective for the separation of enantiomers and diastereomers, providing baseline resolution of chiral compounds.
Ion-pair chromatography techniques have been developed for the purification of amino acid derivatives with challenging separation requirements [15]. These methods utilize ion-pairing reagents to modify the chromatographic behavior of charged species, enabling effective separation of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural characterization of Fmoc-D-Thz-OH [17] [18]. Proton NMR analysis in deuterated dimethyl sulfoxide reveals characteristic signals for the thiazolidine ring protons, with typical chemical shifts observed at 4.5-5.5 ppm for the H-4 proton and 2.8-3.2 ppm for the H-5 methylene protons [19].
Carbon-13 NMR spectroscopy confirms the carbon framework structure, with distinct signals observed for the carbonyl carbons, aromatic carbons of the fluorenyl group, and the thiazolidine ring carbons [18]. The analysis provides definitive confirmation of the compound structure and can detect the presence of impurities or degradation products.
Mass spectrometry analysis utilizing electrospray ionization (ESI) confirms the molecular weight and provides fragmentation patterns characteristic of the Fmoc-D-Thz-OH structure [20]. The molecular ion peak is typically observed at m/z 356 [M+H]+ in positive ion mode, with characteristic fragment ions corresponding to the loss of the Fmoc group and thiazolidine ring fragmentation.
HPLC purity requirements for pharmaceutical-grade Fmoc-D-Thz-OH typically specify a minimum purity of 99.0% [21] [22]. The analytical method employs isocratic or gradient elution with detection at 254 nanometers, taking advantage of the strong ultraviolet absorption of the fluorenyl chromophore. All significant amino acid-related impurities must be quantified and controlled below 0.1% individual limits [21].
Enantiomeric purity represents a critical quality parameter, with specifications requiring a minimum D-enantiomer content of 99.8% [22]. Chiral HPLC analysis employs specialized chiral stationary phases such as Chiralcel OD-H columns with hexane-isopropanol mobile phases [23]. The analysis provides baseline separation of enantiomers with detection limits in the microgram per milliliter range.
Specific rotation measurements provide confirmation of the stereochemical configuration, with typical values of +70 ± 2 degrees (c=1 in DMF) for the D-enantiomer [24] [25]. Polarimetric analysis is conducted using sodium D-line illumination at 20 degrees Celsius in standardized sample cells.
Infrared spectroscopy analysis confirms the presence of characteristic functional groups, including the carboxylic acid carbonyl stretch at approximately 1690 cm⁻¹, the Fmoc carbamate carbonyl at 1720 cm⁻¹, and aromatic C=C stretches at 1620 cm⁻¹ [26].
Related substances analysis employs gradient HPLC methods to detect and quantify process-related impurities, degradation products, and synthetic by-products [7]. The analysis identifies potential impurities including free amino acids, amino acid contaminants, incorrect enantiomers, and dipeptide derivatives. Each specified impurity is controlled below 0.1%, with total impurities limited to 0.5% [7].
Residual solvent analysis utilizes gas chromatography with headspace sampling to detect and quantify organic volatile impurities [27] [28]. The analysis targets solvents commonly used in the synthetic process, including dimethylformamide, dimethyl sulfoxide, acetonitrile, and ethyl acetate. Limits are established according to ICH Q3C guidelines, with Class 1 solvents limited to less than 1.5 ppm and Class 2 solvents controlled according to permitted daily exposure limits [29] [30].
Water content determination employs Karl Fischer titration to quantify moisture levels, with typical specifications requiring less than 0.5% water content [31]. Controlled moisture levels ensure product stability and prevent hydrolytic degradation during storage.
Bacterial endotoxin testing utilizing the Limulus Amebocyte Lysate (LAL) assay ensures the absence of pyrogenic substances, with limits typically set at 0.25 endotoxin units per milligram [28]. This testing is particularly important for compounds intended for injectable pharmaceutical applications.
Heavy metals analysis employs inductively coupled plasma mass spectrometry (ICP-MS) to detect and quantify toxic metal impurities including lead, mercury, cadmium, and arsenic [31]. Total heavy metals are typically limited to 10 ppm or below, ensuring compliance with pharmaceutical safety requirements.